2-Chloro-6-methoxyquinoline-3-carbonitrile 2-Chloro-6-methoxyquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 101617-91-8
VCID: VC20739883
InChI: InChI=1S/C11H7ClN2O/c1-15-9-2-3-10-7(5-9)4-8(6-13)11(12)14-10/h2-5H,1H3
SMILES: COC1=CC2=CC(=C(N=C2C=C1)Cl)C#N
Molecular Formula: C11H7ClN2O
Molecular Weight: 218.64 g/mol

2-Chloro-6-methoxyquinoline-3-carbonitrile

CAS No.: 101617-91-8

Cat. No.: VC20739883

Molecular Formula: C11H7ClN2O

Molecular Weight: 218.64 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-methoxyquinoline-3-carbonitrile - 101617-91-8

CAS No. 101617-91-8
Molecular Formula C11H7ClN2O
Molecular Weight 218.64 g/mol
IUPAC Name 2-chloro-6-methoxyquinoline-3-carbonitrile
Standard InChI InChI=1S/C11H7ClN2O/c1-15-9-2-3-10-7(5-9)4-8(6-13)11(12)14-10/h2-5H,1H3
Standard InChI Key AMFXVCDHDIEGIM-UHFFFAOYSA-N
SMILES COC1=CC2=CC(=C(N=C2C=C1)Cl)C#N
Canonical SMILES COC1=CC2=CC(=C(N=C2C=C1)Cl)C#N

Synthesis Methods

General Synthetic Approaches

The synthesis of 2-Chloro-6-methoxyquinoline-3-carbonitrile typically involves reaction of 2-chloro-6-methoxyquinoline with cyanogen bromide in the presence of a base such as triethylamine. This approach represents one of several synthetic pathways to this valuable intermediate compound. The reaction conditions must be carefully controlled to ensure optimal yield and purity.

Alternative Synthetic Routes

Research published by Hagrs and colleagues describes several synthetic routes for preparing 6-methoxyquinoline-3-carbonitrile derivatives, which are structurally related to our compound of interest . Their methods involve electrophilic substitution reactions starting from 2-mercapto-6-methoxyquinoline-3-carbonitrile, providing insights into potential alternative approaches for synthesizing the 2-chloro analog.

Optimization and Scale-up Considerations

For industrial-scale production, optimization of reaction parameters is essential to enhance yield and purity while minimizing waste. Typical large-scale synthesis follows similar reaction conditions as laboratory-scale preparation but requires additional considerations for heat transfer, mixing efficiency, and safety protocols. Purification processes may include recrystallization or chromatographic techniques tailored to the specific impurity profile of the reaction mixture.

Chemical Reactivity and Transformations

Nucleophilic Substitution Reactions

The 2-position chlorine atom in 2-Chloro-6-methoxyquinoline-3-carbonitrile is particularly susceptible to nucleophilic substitution reactions, making this compound an excellent scaffold for derivatization. Nucleophiles such as amines, alkoxides, and thioethers can replace the chlorine atom, generating diverse functional derivatives .

Reactions with Chloroacetanilides

One important class of reactions involves the substitution of the 2-chloro group with chloroacetanilides. These reactions typically proceed with anhydrous sodium acetate in DMF, heated over a water bath for 3 hours. The resulting amide derivatives generally exhibit yields between 75-85% . The reaction proceeds via a nucleophilic substitution mechanism involving deprotonation followed by coupling.

Table 1: Selected Examples of Nucleophilic Substitution with Chloroacetanilides

CompoundNucleophileYield (%)Key Spectral Data
7a2,6-Dichlorophenyl85NH singlet at 10.29 ppm, C=O at 1655 cm⁻¹
7b3-Methylphenyl85NH singlet at 10.42 ppm, C=O at 1665 cm⁻¹
7fTribromophenyl75NH singlet at 10.29 ppm, C=O at 1670 cm⁻¹

Reactions with Alkyl Chlorides

Another significant transformation involves the reaction with alkyl chlorides such as ethyl chloroacetate. These reactions typically employ sodium acetate in DMF, heated for 6 hours, followed by cooling and filtration. The products are ester derivatives containing alkylthio groups, obtained in yields of 80-85% .

Table 2: Selected Examples of Reactions with Alkyl Chlorides

CompoundDerivative TypeReaction ConditionsYield (%)
8aEthyl 2-(3-cyano-6-methoxyquinolin-2-ylthio)acetateSodium acetate, DMF, heat 6h85
8bMethyl 2-(3-cyano-6-methoxyquinolin-2-ylthio)acetateSodium acetate, DMF, heat 6h85

Alkylthio Derivatives

The synthesis of alkylthio derivatives represents another important transformation pathway for 2-Chloro-6-methoxyquinoline-3-carbonitrile and related structures. These derivatives include propylthio (9b), benzylthio (9c), and phenethylthio (9d) substituents at position 2 .

Table 3: Selected Alkylthio Derivatives

CompoundSubstituentYield (%)Melting Point (°C)Key Spectral Data
9bPropylthio75105-106IR (CN): 2220 cm⁻¹, ¹H NMR: quinoline H4 at 9.0 ppm
9cBenzylthio76125-126MS: m/z 306 (M, 31.71%)
9dPhenethylthio85170-171IR (CN): 2222 cm⁻¹, ¹H NMR: quinoline H4 at 8.7 ppm

Structural Characterization

Spectroscopic Analysis

The structure of 2-Chloro-6-methoxyquinoline-3-carbonitrile and its derivatives can be confirmed through various spectroscopic methods. Infrared (IR) spectroscopy typically reveals characteristic absorption bands for the cyano group around 2220-2222 cm⁻¹ . Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information, with characteristic signals for the quinoline protons, particularly the singlet for H4 at approximately 9.0 ppm.

Mass Spectrometry

Mass spectrometry offers additional confirmation of structural identity through molecular weight determination and fragmentation pattern analysis. For example, derivatives of 6-methoxyquinoline-3-carbonitrile show characteristic fragmentation patterns that can be used for structural elucidation and confirmation .

Biological Activity and Applications

Antimicrobial Properties

Compounds containing the 6-methoxyquinoline-3-carbonitrile scaffold have demonstrated promising antimicrobial activity. Research by Hagrs and colleagues investigated derivatives that showed potent activity against antibiotic-resistant strains of bacteria such as Staphylococcus aureus (including methicillin-resistant strains, MRSA) and gram-negative bacteria like Escherichia coli .

Structure-Activity Relationships

The biological activity of 2-Chloro-6-methoxyquinoline-3-carbonitrile derivatives appears to be influenced by the substituent at position 2. Modifications at this position, such as introducing amide, ester, or thioether groups, can significantly impact antimicrobial efficacy . This structure-activity relationship provides valuable guidance for the design of more potent antimicrobial agents based on this scaffold.

Comparative Analysis with Related Compounds

Relationship to Other Quinoline Derivatives

2-Chloro-6-methoxyquinoline-3-carbonitrile shares structural similarities with other functionalized quinolines that have established medicinal applications. For instance, 2-chloroquinoline-3-carbaldehyde has been extensively studied for its chemical reactivity and applications in the synthesis of biologically important compounds . The replacement of the aldehyde with a nitrile group in our compound of interest modifies its electronic properties and reactivity profile.

Comparison with 2-Chloro-6-methoxyquinoline-3-methanol

Another related compound is 2-Chloro-6-methoxyquinoline-3-methanol (CAS: 92172-83-3), which differs from our compound of interest by having a hydroxymethyl group instead of a carbonitrile at position 3 . This structural difference significantly affects physical properties, with 2-Chloro-6-methoxyquinoline-3-methanol having a higher molecular weight (223.66 g/mol) and different melting point (133°C) .

Table 4: Comparison of Related Quinoline Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Group at Position 3
2-Chloro-6-methoxyquinoline-3-carbonitrileC₁₁H₇ClN₂O218.64Carbonitrile (-CN)
2-Chloro-6-methoxyquinoline-3-methanolC₁₁H₁₀ClNO₂223.66Hydroxymethyl (-CH₂OH)
2-Chloro-3-chloromethyl-6-methoxyquinolineC₁₁H₉Cl₂NO242.10Chloromethyl (-CH₂Cl)

Future Research Directions

Development of Novel Antimicrobial Agents

The promising antimicrobial activity of 6-methoxyquinoline-3-carbonitrile derivatives suggests potential for developing novel therapeutic agents. Future research could focus on optimizing substituents at various positions to enhance potency against resistant bacterial strains while minimizing toxicity to human cells.

Exploration of Alternative Synthetic Routes

Development of more efficient and environmentally friendly synthetic methods for 2-Chloro-6-methoxyquinoline-3-carbonitrile could improve accessibility and reduce production costs. Green chemistry approaches, including catalytic methods and solvent-free reactions, represent promising directions for investigation.

Investigation of Additional Biological Activities

Beyond antimicrobial applications, the quinoline scaffold is associated with diverse biological activities, including antiparasitic, antiviral, and anticancer properties. Systematic evaluation of 2-Chloro-6-methoxyquinoline-3-carbonitrile derivatives for these activities could reveal additional therapeutic applications.

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